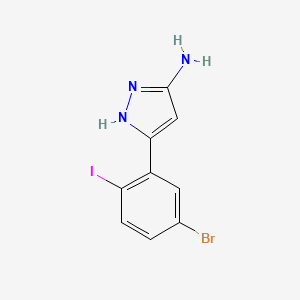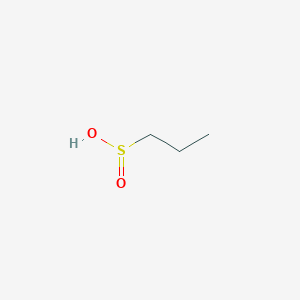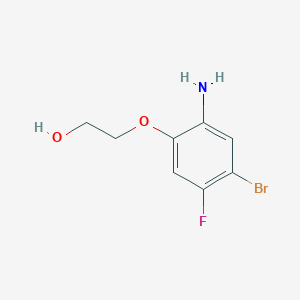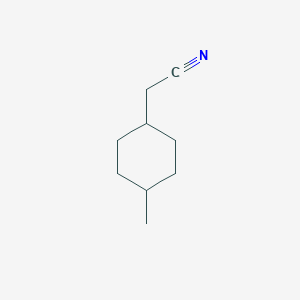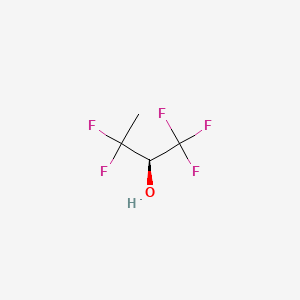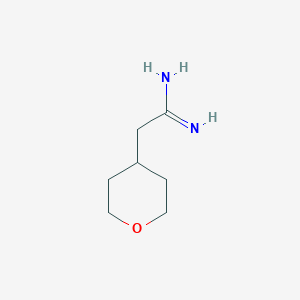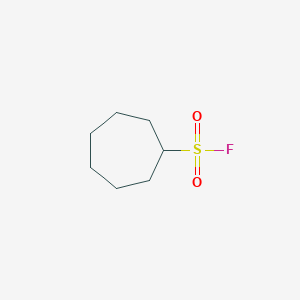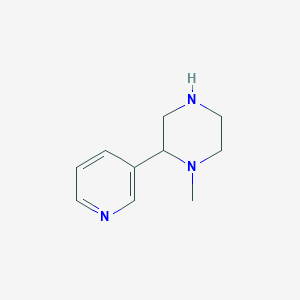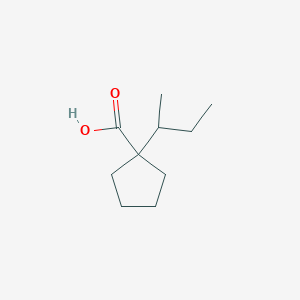
1-(Sec-butyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Sec-butyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a sec-butyl group and a carboxylic acid group. This compound is part of the broader family of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the carboxylic acid group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Carboxylation of Cyclopentene: This method involves the reaction of cyclopentene with carbon dioxide under high pressure and temperature, using a suitable catalyst.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield the carboxylic acid.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized under strong conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through reactions such as halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.
Major Products:
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
1-(Sec-butyl)cyclopentane-1-carboxylic acid finds applications in various scientific domains:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of fragrances, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Sec-butyl)cyclopentane-1-carboxylic acid is primarily influenced by its carboxylic acid group, which can participate in hydrogen bonding and other interactions with biological molecules. The sec-butyl group may also affect the compound’s hydrophobicity and overall molecular interactions. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Cyclopentanecarboxylic acid: Lacks the sec-butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Cyclohexanecarboxylic acid: Contains a six-membered ring, which can influence its chemical properties and reactivity.
Uniqueness: 1-(Sec-butyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the sec-butyl group and the cyclopentane ring, which together impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-butan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-8(2)10(9(11)12)6-4-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) |
Clave InChI |
ZTFDHMHABAZNBW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1(CCCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



